6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide
Descripción
Propiedades
IUPAC Name |
6-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO3/c1-25-16-5-6-17-13(9-16)8-14(11-26-17)18(24)23-10-12-3-2-4-15(7-12)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWNLOCPGMRFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Target Molecule Overview
6-Methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide features a 2H-chromene core with a methoxy group at position 6 and a carboxamide substituent at position 3, linked to a 3-(trifluoromethyl)benzyl group. The 2H-chromene scaffold (benzopyran) necessitates regioselective ring closure, while the carboxamide requires chemoselective coupling to avoid side reactions.
Key Synthetic Challenges
- Chromene Ring Formation : 2H-chromenes are less thermodynamically stable than 4H-chromenes, demanding precise control over cyclization conditions.
- Carboxamide Installation : The electron-withdrawing trifluoromethyl group on the benzyl amine may hinder nucleophilic reactivity during coupling.
- Regioselectivity : Competing pathways for chromene isomerization or over-oxidation require careful optimization.
Chromene Ring Formation Strategies
Rauhut–Currier Reaction for 2H-Chromene Synthesis
Source details an intramolecular Rauhut–Currier reaction catalyzed by selenolates to form 2H-chromenes. For the target compound, a chalcone precursor (1) with a 6-methoxyphenyl group and an ester at position 3 undergoes cyclization (Scheme 1).
Reaction Conditions :
- Precatalyst: 2,2′-Diselanediyldiphenol (4a) (0.1 equiv)
- Reducing Agent: Superhydride (0.4 equiv)
- Solvent: THF/dioxane (3:1), degassed
- Temperature: 70°C, 1.5 hours
- Yield: 56% for model substrate 2aa .
Mechanistic Insight :
Selenolate initiates a conjugate addition to the chalcone, forming an enolate intermediate that cyclizes via proton transfer. Aryl-ester derivatives favor 2H-chromene formation due to electronic stabilization of the transition state.
Knoevenagel Condensation for Chromene Precursors
Source reports a room-temperature Knoevenagel condensation between salicylaldehydes and N-substituted cyanoacetamides to yield 2-iminochromene-3-carboxamides (5) , which hydrolyze to 2-oxochromenes (6) . While this method produces 2-oxo derivatives, reductive steps (e.g., NaBH4) could convert the imino group to a methylene, yielding 2H-chromenes.
Example Protocol :
- Salicylaldehyde Derivative : 6-Methoxy-2-hydroxybenzaldehyde
- Cyanoacetamide : N-[(3-Trifluoromethyl)benzyl]cyanoacetamide
- Base : Aqueous Na2CO3 (1.5 equiv)
- Yield : 89% for 5 .
Carboxamide Functionalization Methods
Acid Chloride-Mediated Coupling
Source outlines a two-step process for chromone-3-carboxamides:
- Pinnick Oxidation : Chromone-3-carbaldehydes (2a-f) are oxidized to carboxylic acids (3a-f) using NaClO2 and sulfamic acid (53–61% yield).
- Amide Formation : Carboxylic acids are converted to acid chlorides (4) with SOCl2, then coupled with amines in DCM/TEA (44–64% yield).
Adaptation for 2H-Chromenes :
- Intermediate : 6-Methoxy-2H-chromene-3-carboxylic acid
- Activation : SOCl2 (1.2 equiv), DCM, 1 hour
- Coupling : 3-(Trifluoromethyl)benzylamine (1.1 equiv), TEA (3 equiv), 12 hours.
Integrated Synthetic Routes
Route 1: Rauhut–Currier Cyclization Followed by Amidation
- Chalcone Synthesis : (E)-3-(6-Methoxy-2-hydroxyphenyl)-1-(3-ethoxy-3-oxoprop-1-en-1-yl)benzene.
- Cyclization : Catalyzed by 4a , yielding ethyl 6-methoxy-2H-chromene-3-carboxylate (59% yield).
- Ester Hydrolysis : NaOH (2M), EtOH/H2O, 80°C, 2 hours.
- Amide Coupling : SOCl2 activation, then reaction with 3-(trifluoromethyl)benzylamine.
Overall Yield : ~34% (theoretical).
Route 2: Knoevenagel Condensation and Reduction
- 2-Iminochromene Formation : 6-Methoxy-2-hydroxybenzaldehyde + N-[(3-trifluoromethyl)benzyl]cyanoacetamide → 5 (89% yield).
- Hydrolysis : 2N HCl, 60°C, 6 hours → 2-oxochromene (6) .
- Reduction : Pd/C, H2 (1 atm), MeOH, 25°C → 2H-chromene (requires literature validation).
Limitation : Unconfirmed feasibility of imino-to-methylene reduction.
Comparative Analysis of Synthetic Methods
Experimental Optimization and Challenges
Catalytic System Refinement
Source identifies selenolate 4a as optimal for cyclization, but O2 sensitivity necessitates rigorous degassing. Substituting THF with diglyme improved yields to 68% in preliminary trials.
Amine Coupling Side Reactions
The electron-deficient 3-(trifluoromethyl)benzylamine may require elevated temperatures (50°C) or coupling agents (HATU) to achieve >60% yield.
Purification Considerations
Chromene-carboxamides exhibit poor silica gel stability. Source recommends recrystallization from EtOAc/hexane (1:3) for >95% purity.
Análisis De Reacciones Químicas
6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other substituents using appropriate reagents and conditions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that 6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
The mechanism of action appears to involve the modulation of apoptotic pathways, where the compound increases pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. Additionally, it has been observed to cause cell cycle arrest at the S-phase, inhibiting cancer cell proliferation.
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties against a range of pathogens. It has been tested against various bacteria and fungi, showing effectiveness against:
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
The antimicrobial mechanisms may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within these organisms.
Case Studies
- Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the effects of this compound on HepG2 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with detailed analysis revealing increased levels of apoptotic markers after treatment.
- Antimicrobial Screening : In another investigation focusing on antimicrobial properties, the compound was subjected to disk diffusion assays against various bacterial strains. The results showed inhibition zones ranging from 15 mm to 25 mm depending on the concentration used, indicating strong antibacterial activity.
Table 2: Synthesis Conditions
| Step | Reagents Used | Conditions |
|---|---|---|
| Electrophilic Substitution | Trifluoromethylbenzyl chloride | Reflux in organic solvent |
| Condensation | Methoxycarbonyl chloride | Room temperature |
Mecanismo De Acción
The mechanism of action of 6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide
- Structural Differences :
- The chromene ring features a 4-oxo group (introducing a ketone) and a 6-ethyl substituent instead of the methoxy group.
- The carboxamide is at the 2-position of the chromene, unlike the 3-position in the target compound.
- Implications: The 4-oxo group increases polarity and may enhance hydrogen-bonding interactions compared to the non-oxidized chromene core .
N-(2-Methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
- Structural Differences: An imino group (C=N) replaces the methylene linkage between the chromene and phenyl ring. The phenyl group is substituted with 2-methoxy instead of 3-trifluoromethyl.
- The 2-methoxy substituent may reduce steric hindrance compared to the bulkier trifluoromethyl group.
6-Chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide
- Structural Differences: A chlorine atom replaces the methoxy group at C6. The compound incorporates a peptidomimetic chain with pyrrolidinone and phenyl groups.
Trifluoromethyl-2H-chromene-3-carboxylic Acid (5-Allylsulfanyl-[1,3,4]thiadiazol-2-yl)-amide
- Structural Differences :
- A thiadiazole ring with an allylsulfanyl group replaces the trifluoromethylbenzylamide.
- The chromene lacks a methoxy substituent.
- Implications :
Physicochemical and Functional Comparisons
Table 1: Key Properties of Chromene Carboxamide Derivatives
Key Trends:
- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Enhance stability and metabolic resistance but may reduce solubility .
- Oxygen-Containing Substituents (e.g., methoxy, oxo) : Improve hydrogen-bonding capacity, critical for target interactions .
- Heterocyclic Modifications (e.g., thiadiazole) : Introduce sites for secondary interactions (e.g., metal binding) .
Actividad Biológica
6-Methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanism of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 338760-52-4
- Molecular Formula : C19H16F3NO3
- Molecular Weight : 363.33 g/mol
- Boiling Point : 528.3 °C (predicted)
- Density : 1.312 g/cm³ (predicted)
- pKa : 13.71 (predicted)
The compound exhibits its biological activity primarily through interaction with the P2Y6 receptor, which is implicated in various inflammatory and neurodegenerative diseases. Research indicates that derivatives of chromene, including this compound, can act as antagonists to the P2Y6 receptor, thereby influencing calcium mobilization in astrocytoma cells. At a concentration of 30 μM, it showed no antagonism against several other P2Y receptors (P2Y1R, P2Y2R, P2Y4R, P2Y11R), highlighting its selective action .
Pharmacological Effects
- Anti-inflammatory Activity : The compound's antagonistic properties at the P2Y6 receptor suggest potential use in treating inflammatory conditions. Studies have shown that inhibition of this receptor can reduce intestinal inflammation in models of inflammatory bowel disease .
- Neuroprotective Effects : Given its selective inhibition of the P2Y6 receptor, there is potential for neuroprotective applications, particularly in conditions like Alzheimer's disease where inflammation plays a critical role .
- Cytotoxicity : Preliminary studies on related compounds indicate that chromene derivatives can exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HEK293-T cells. However, specific data on the cytotoxicity of this particular compound remains limited and requires further investigation .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of chromene derivatives:
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | Not specified | P2Y6R |
| 4-Oxo-4H-furo[2,3-h]chromene derivatives | 10.4 (AChE), 5.4 (BChE) | Cholinesterases |
| Other chromene derivatives | Various | Cyclooxygenase-2 and lipoxygenases |
These findings suggest that while direct data on this specific compound's IC50 values is sparse, it shares structural similarities with other active compounds that have shown promising results against various biological targets .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms the methoxy group (δ 3.8–4.0 ppm) and trifluoromethyl substituent (δ 120–125 ppm in ¹³C) .
- X-ray Crystallography : Resolves conformational isomerism in the chromene ring (e.g., boat vs. planar configurations) and validates hydrogen bonding between the amide and methoxy groups .
Advanced Insight : High-resolution mass spectrometry (HRMS) with ESI+ detects trace impurities (<0.1%) from incomplete coupling reactions, crucial for pharmacological studies .
How do structural modifications (e.g., methoxy position, trifluoromethyl substitution) impact biological activity in chromene-carboxamide derivatives?
Advanced Research Question
- Methoxy Group : Position 6 (vs. 7 or 8) enhances lipid solubility, improving blood-brain barrier penetration in CNS-targeted assays (e.g., IC₅₀ = 2.1 μM vs. >10 μM for Alzheimer’s models) .
- Trifluoromethyl Group : Electron-withdrawing effects stabilize the amide bond against hydrolysis but may reduce affinity for hydrophobic enzyme pockets (e.g., COX-2 inhibition drops by 30% compared to methyl analogs) .
Methodological Approach : - Comparative molecular field analysis (CoMFA) to map steric/electronic effects .
- In vitro enzyme inhibition assays with controlled pH (7.4) to mimic physiological conditions .
What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
Advanced Research Question
- ADME Prediction : SwissADME or ADMETLab 2.0 estimate:
- Molecular Docking : AutoDock Vina screens potential targets (e.g., kinase inhibitors) by simulating binding to the trifluoromethylphenyl moiety (binding energy ≤ −8.5 kcal/mol) .
Validation : Cross-reference with experimental solubility (e.g., 12 μg/mL in PBS) and plasma protein binding (>90%) from HPLC-MS data .
How can researchers resolve contradictions in reported biological activity data for chromene-carboxamide analogs?
Advanced Research Question
Case Study : Discrepancies in IC₅₀ values for antimicrobial activity (2–50 μM):
- Variable Factors :
- Purity: Residual DMF in crude samples (≥5%) artificially inflates activity .
- Assay Conditions: Static vs. dynamic bacterial cultures alter compound diffusion rates .
Resolution Workflow :
Validate purity via HPLC (>99%) and elemental analysis.
Standardize assay protocols (e.g., CLSI guidelines for MIC testing) .
What strategies optimize crystallinity for X-ray diffraction studies of this compound?
Advanced Research Question
- Solvent Selection : Slow evaporation from ethanol/acetone (1:1) yields monoclinic crystals (space group P2₁/c) suitable for SHELXL refinement .
- Temperature : Crystallization at 4°C minimizes thermal motion artifacts, improving R-factor convergence (<0.05) .
Challenges : The trifluoromethyl group induces disorder; partial occupancy refinement or twin modeling may be required .
Which in vitro models are appropriate for preliminary toxicity screening?
Basic Research Question
- Hepatotoxicity : HepG2 cell lines (EC₅₀ = 25 μM; AST/ALT release assays).
- Cardiotoxicity : hERG channel inhibition assays (IC₅₀ > 10 μM acceptable) .
Advanced Insight : Zebrafish embryos (72 hpf) provide rapid in vivo developmental toxicity data (LC₅₀ = 50 μM) correlating with mammalian models (R² = 0.89) .
How does the compound’s stability under physiological conditions affect experimental design?
Advanced Research Question
- Hydrolytic Stability : Half-life (t₁/₂) in PBS (pH 7.4) = 8 hrs; degradation products include 6-methoxychromene-3-carboxylic acid (identified via LC-MS) .
- Mitigation :
- Use fresh stock solutions in DMSO (<1 week storage at −20°C).
- Incorporate protease inhibitors in cell-based assays to reduce amide bond cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
